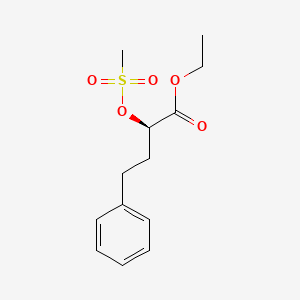

ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate

Description

Properties

CAS No. |

129277-08-3 |

|---|---|

Molecular Formula |

C13H18O5S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

ethyl (2R)-2-methylsulfonyloxy-4-phenylbutanoate |

InChI |

InChI=1S/C13H18O5S/c1-3-17-13(14)12(18-19(2,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3/t12-/m1/s1 |

InChI Key |

QKQLJQXSPKYPFD-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is slow and reversible, requiring careful control of temperature and reaction time to maximize yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyloxy (–OSO₂CH₃) group at the β-position facilitates Sₙ2 reactions due to its strong electron-withdrawing nature and ability to stabilize transition states. Key characteristics include:

-

Steric accessibility : The (R)-configuration and linear butyrate backbone allow nucleophilic attack at the β-carbon without significant steric hindrance.

-

Nucleophile compatibility : Reactions proceed with amines, thiols, and alkoxides under mild conditions (20–60°C in polar aprotic solvents like DMF or THF) .

Example reaction :

This substitution is pivotal in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Imidapril, where the amino group becomes a pharmacophore .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃ or DBU), the compound undergoes β-elimination to form α,β-unsaturated esters:

-

Conditions : Typically requires elevated temperatures (70–100°C) in solvents like toluene or DMSO.

-

Stereochemical outcome : Retention of the (R)-configuration at the α-carbon is observed due to concerted elimination mechanisms .

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Acidic hydrolysis :

Basic hydrolysis :

-

Applications : Hydrolysis intermediates are used to modify solubility or introduce additional functional groups in drug candidates .

Comparative Reactivity with Analogues

The methylsulfonyloxy group’s reactivity differs markedly from other leaving groups:

| Leaving Group | Relative Reactivity (Sₙ2) | Preferred Conditions |

|---|---|---|

| –OSO₂CH₃ | High | Polar aprotic solvents, 25°C |

| –Cl | Moderate | Protic solvents, 50–80°C |

| –OTs (tosyl) | Very High | Aprotic solvents, 0–25°C |

This table highlights the compound’s utility in controlled substitutions compared to chlorides or tosylates .

Limitations and Challenges

Scientific Research Applications

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The phenyl group may interact with aromatic receptors, while the methylsulfonyloxy group can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Ethyl (R)-2-Hydroxy-4-phenylbutyrate (CAS 90315-82-5)

Key Properties :

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Boiling Point : 212°C

- Optical Rotation : [α] = -10° (neat)

- Synthesis: Produced via Friedel-Crafts reaction, hydrogenolysis, and esterification from D-malic acid (68% yield) .

- Applications : Intermediate in pharmaceuticals (e.g., ACE inhibitors) due to its enantiomeric purity (>99% ee achieved via biocatalytic methods) .

Comparison :

- Reactivity : The hydroxyl group limits its use in substitution reactions due to poor leaving-group ability. Sulfonate esters (e.g., methylsulfonyloxy derivatives) address this limitation.

- Stability : The hydroxy form is hygroscopic but stable under inert storage conditions, whereas sulfonate esters may require protection from moisture and heat .

Ethyl (S)-2-Trifluoromethanesulfonyloxy-4-phenylbutyrate

Key Properties :

- Molecular Formula : C₁₃H₁₅F₃O₅S (inferred from evidence )

- Molecular Weight : ~340.3 g/mol (estimated)

- Synthesis : Likely derived from the corresponding hydroxy compound via triflation (e.g., using trifluoromethanesulfonic anhydride).

- Applications : High-value intermediate in stereoselective synthesis due to the triflate group’s exceptional leaving-group ability .

Comparison :

Ethyl (R)-2-Methylsulfonyloxy-4-phenylbutyrate (Hypothetical Comparison)

Inferred Properties :

- Molecular Formula : C₁₃H₁₈O₅S

- Molecular Weight : 286.34 g/mol

- Synthesis : Likely synthesized via sulfonylation of ethyl (R)-2-hydroxy-4-phenylbutyrate using methanesulfonyl chloride in the presence of a base (e.g., pyridine).

- Applications: Balanced reactivity and stability for industrial applications (e.g., asymmetric synthesis of β-amino alcohols or chiral ligands) .

Data Table: Comparative Analysis

Biological Activity

Ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16O4S

- Molecular Weight : 256.32 g/mol

The compound features a phenylbutyrate backbone with a methylsulfonyloxy group, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Adenosine Deaminase (ADA) : The compound has been shown to inhibit ADA, an enzyme that deaminates adenosine, thereby increasing extracellular adenosine concentrations. Elevated adenosine levels can modulate various physiological processes, including inflammation and immune responses .

- Cell Cycle Regulation : Studies suggest that compounds similar to this compound may interact with cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibition of specific CDKs can lead to reduced proliferation of cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing cytokine production in inflammatory models, indicating its role as an anti-inflammatory agent. For instance, tests on BALB/c mice showed that treatment with the compound before lipopolysaccharide (LPS) injection significantly reduced TNF-α levels, a pro-inflammatory cytokine .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| ADA Inhibition | Ki = 5.9 μM | |

| Anti-inflammatory | Reduced TNF-α levels post-LPS injection | |

| Cell Cycle Regulation | Potential inhibition of CDK activity |

Case Studies

- Cancer Treatment : A study explored the effects of this compound on breast cancer cells overexpressing cyclin E. The results indicated that the compound could restore sensitivity to CDK inhibitors, suggesting its potential as an adjunct therapy in resistant cancer types .

- Inflammatory Diseases : In a model of acute inflammation induced by LPS, administration of this compound led to a significant decrease in pro-inflammatory cytokines while increasing anti-inflammatory markers like IL-10. This dual action highlights its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate, and how do reaction conditions impact yield and stereochemical outcomes?

- Methodological Answer : Two primary synthetic strategies are documented:

- Catalytic Hydrogenation : A method using Pd/C and H2SO4 in ethanol under a hydrogen atmosphere (20°C, 20 hours) produces the compound with high stereoselectivity .

- Hydrolysis-Esterification : Flynn et al. (1988) describe a route involving lithium hydroxide and HCl in ethanol, yielding the intermediate ethyl (R)-2-hydroxy-4-phenylbutyrate, which can be further functionalized .

Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral HPLC or GC : Essential for quantifying enantiomeric excess, especially when using chiral stationary phases.

- NMR Spectroscopy : Key for verifying the sulfonyloxy (-OSO2Me) and ester functional groups. The α-value (-10° for the hydroxy precursor in ) can guide optical rotation comparisons .

- Polarimetry : Measures optical rotation to confirm configuration retention during synthesis .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives or optimize synthesis conditions?

- Methodological Answer : Institutions like ICReDD integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and transition states. For example:

- Reaction Mechanism Modeling : Simulate Pd-catalyzed hydrogenation steps to identify rate-limiting stages or by-product formation .

- Machine Learning : Train models on existing synthesis data (e.g., solvent-catalyst combinations) to recommend optimal conditions for novel derivatives .

Q. What statistical experimental design strategies reduce trial-and-error in parameter optimization for this compound’s synthesis?

- Methodological Answer :

- Factorial Design : Test variables (e.g., temperature, catalyst ratio, solvent) systematically to identify interactions. For instance, a 2<sup>3</sup> factorial design could optimize Pd/C loading, H2 pressure, and ethanol purity .

- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., reaction time vs. yield) to pinpoint maxima/minima .

Q. How do reactor design and scale-up challenges affect the reproducibility of enantioselective synthesis?

- Methodological Answer :

- Batch vs. Flow Reactors : Flow systems enhance mass transfer in hydrogenation reactions, improving Pd/C catalyst efficiency and reducing racemization risks .

- Mixing Efficiency : Poor agitation in batch reactors may lead to localized pH shifts (e.g., during acid-catalyzed steps), impacting stereochemical outcomes .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported enantiomeric purity across different synthetic methods?

- Methodological Answer :

- Cross-Validation : Compare chiral HPLC data from Herold et al. (2000) with polarimetry results from Flynn et al. (1988) to identify methodological biases.

- By-Product Analysis : Use LC-MS to detect trace impurities (e.g., diastereomers or unreacted intermediates) that may skew optical rotation measurements .

Application-Oriented Questions

Q. What role does this compound play as a chiral building block in medicinal chemistry research?

- Methodological Answer :

- ACE Inhibitor Synthesis : The hydroxy precursor (ethyl (R)-2-hydroxy-4-phenylbutyrate) is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. Sulfonyloxy introduction enhances leaving-group capacity for nucleophilic substitutions .

- Stereochemical Probes : Use radiolabeled or fluorescent derivatives to study enzyme-substrate binding kinetics .

Stability and Handling

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.